
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by sulfonamide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane. The sulfonamide group is introduced using sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
化学反応の分析
Types of Reactions
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
7-bromo-3,4-dihydro-2H-1-benzopyran-3-one: Similar structure but with a ketone group instead of a sulfonamide.
7-bromo-3,4-dihydro-1H-2-benzopyran-4-one: Contains a ketone group and lacks the sulfonamide group.
2H-1-Benzopyran, 3,4-dihydro-2-phenyl-: Contains a phenyl group instead of a bromine atom.
Uniqueness
The presence of both the bromine atom and the sulfonamide group in 7-bromo-3,4-dihydro-2H-1-benzopyran-4-sulfonamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C9H10BrNO3S |
|---|---|
分子量 |
292.15 g/mol |
IUPAC名 |
7-bromo-3,4-dihydro-2H-chromene-4-sulfonamide |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-2-7-8(5-6)14-4-3-9(7)15(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13) |
InChIキー |
WZXUTZYFJJIIFH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1S(=O)(=O)N)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl({[5-(methylamino)pyridazin-3-yl]imino})(piperidin-4-yl)-lambda6-sulfanone dihydrochloride](/img/structure/B13469357.png)


methyl]phosphonate](/img/structure/B13469388.png)
![Pyrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13469395.png)
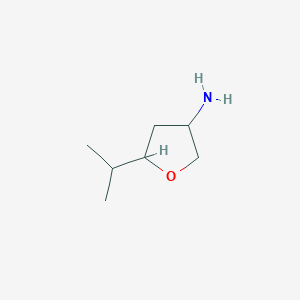
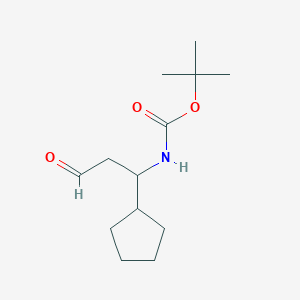
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)
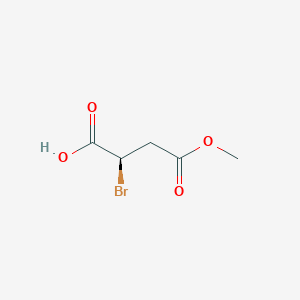
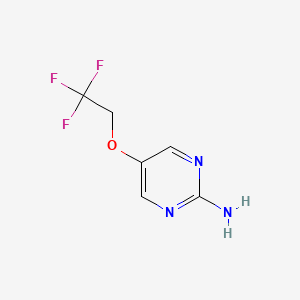
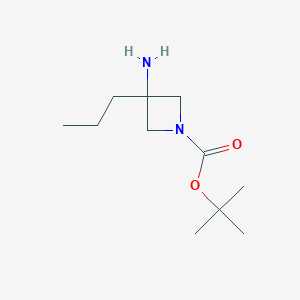
![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
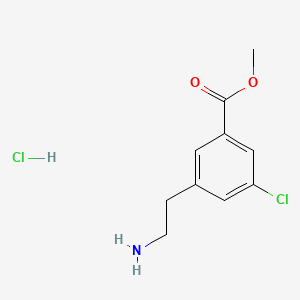
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
